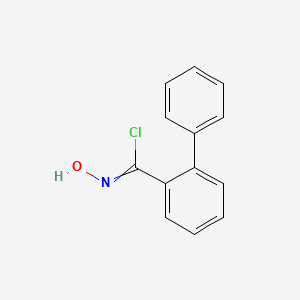
N-Hydroxybiphenyl-2-carbimidoyl Chloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-Hydroxybiphenyl-2-carbimidoyl Chloride is a chemical compound with the molecular formula C13H10ClNO. It is known for its applications in various fields, including organic synthesis and pharmaceutical research. This compound is characterized by the presence of a biphenyl group, a carbimidoyl chloride group, and a hydroxy group, which contribute to its unique chemical properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
N-Hydroxybiphenyl-2-carbimidoyl Chloride can be synthesized through several methods. One common approach involves the reaction of biphenyl-2-carboxylic acid with thionyl chloride to form biphenyl-2-carbonyl chloride. This intermediate is then reacted with hydroxylamine to yield this compound .
Industrial Production Methods
In industrial settings, the production of this compound typically involves large-scale reactions using similar synthetic routes. The process is optimized for high yield and purity, often employing advanced techniques such as continuous flow reactors and automated synthesis systems .
Chemical Reactions Analysis
Types of Reactions
N-Hydroxybiphenyl-2-carbimidoyl Chloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oximes and nitriles.
Reduction: Reduction reactions can convert it into amines and other reduced forms.
Substitution: It can participate in nucleophilic substitution reactions, where the chloride group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Nucleophiles like amines, alcohols, and thiols are commonly employed in substitution reactions.
Major Products Formed
The major products formed from these reactions include oximes, nitriles, amines, and various substituted derivatives, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
N-Hydroxybiphenyl-2-carbimidoyl Chloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and heterocycles.
Biology: The compound is employed in the study of enzyme inhibitors and as a probe for biochemical pathways.
Industry: The compound is used in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of N-Hydroxybiphenyl-2-carbimidoyl Chloride involves its interaction with specific molecular targets. The compound can act as an inhibitor of certain enzymes, binding to their active sites and blocking their activity. This interaction can modulate various biochemical pathways, leading to desired therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
N-Hydroxythiazole-2-carbimidoyl Chloride: Similar in structure but contains a thiazole ring instead of a biphenyl group.
3-Amino-N’-hydroxy-1H-pyrazole-4-carboximidamide: Contains a pyrazole ring and exhibits similar reactivity.
Uniqueness
N-Hydroxybiphenyl-2-carbimidoyl Chloride is unique due to its biphenyl structure, which imparts distinct chemical properties and reactivity. This uniqueness makes it valuable in specific synthetic applications and research contexts .
Properties
Molecular Formula |
C13H10ClNO |
|---|---|
Molecular Weight |
231.68 g/mol |
IUPAC Name |
N-hydroxy-2-phenylbenzenecarboximidoyl chloride |
InChI |
InChI=1S/C13H10ClNO/c14-13(15-16)12-9-5-4-8-11(12)10-6-2-1-3-7-10/h1-9,16H |
InChI Key |
ZDDQHLLKUMMEOE-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=CC=C2C(=NO)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5-[4-[2-[4-[(1,3-Dioxo-2-benzofuran-5-yl)oxy]-3-phenylphenyl]propan-2-yl]-2-phenylphenoxy]-2-benzofuran-1,3-dione](/img/structure/B13697815.png)
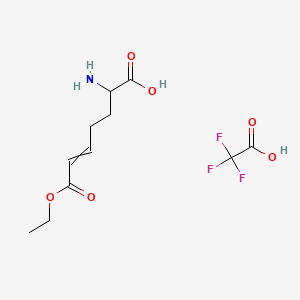
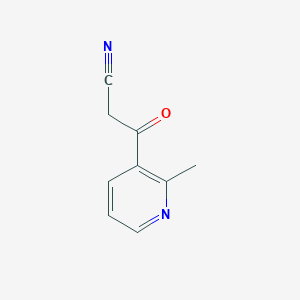

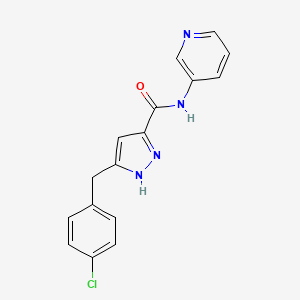
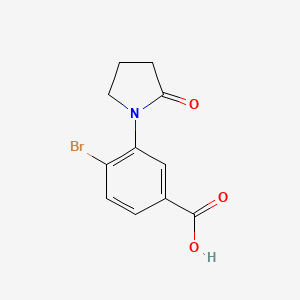
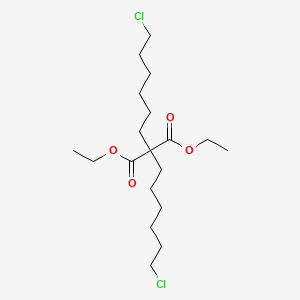
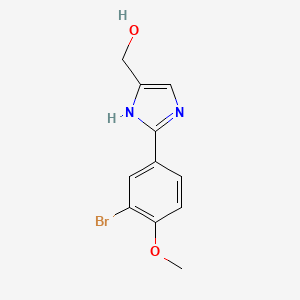

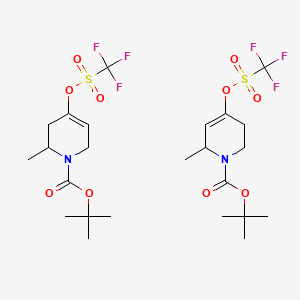
![6-[4-(3-Chloropropoxy)phenyl]pyridazin-3(2H)-one](/img/structure/B13697863.png)

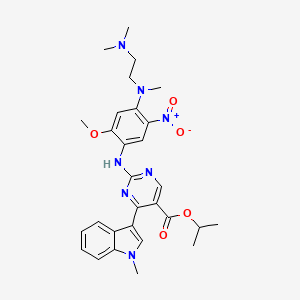
![N1-[4-[[(2-Amino-9H-purin-6-yl)oxy]methyl]benzyl]-N5-(3,4-dihydroxyphenethyl)glutaramide](/img/structure/B13697879.png)
